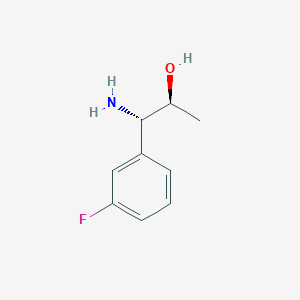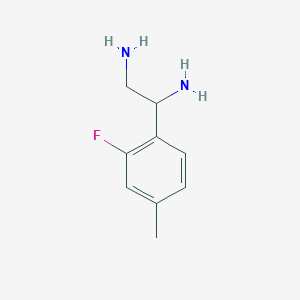
1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C₉H₁₃FN₂ It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and ethylenediamine.
Reaction Conditions: The key reaction involves the condensation of 2-fluoro-4-methylbenzaldehyde with ethylenediamine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Fluoro-phenyl)ethane-1,2-diamine and 1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine share structural similarities.
Eigenschaften
Molekularformel |
C9H13FN2 |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
InChI-Schlüssel |
MJCDFDBMSULHNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CN)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
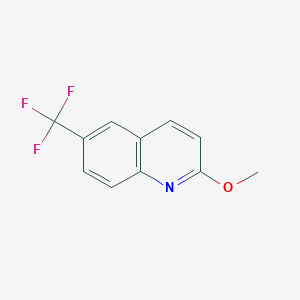
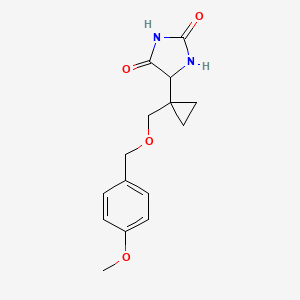
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)

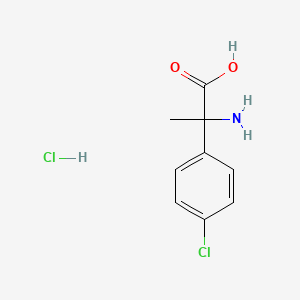
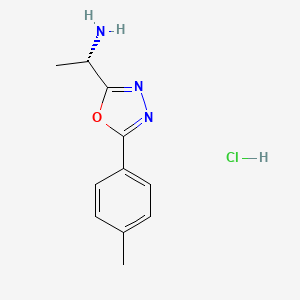
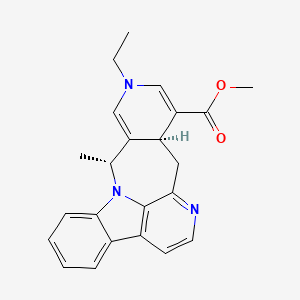
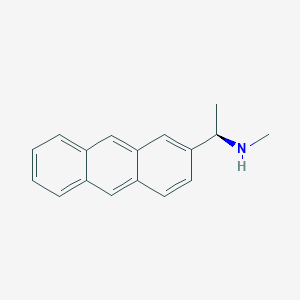
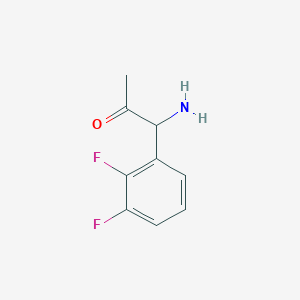
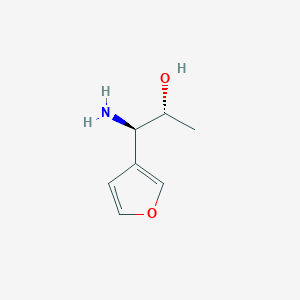
![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)

